molecular formula C18H22N2 B12542930 2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine CAS No. 651733-98-1

2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine

Cat. No.: B12542930
CAS No.: 651733-98-1
M. Wt: 266.4 g/mol
InChI Key: QHSSCQSGJHBPMZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine is an organic compound that belongs to the class of isoindolines. This compound is characterized by the presence of a dimethylphenyl group attached to an isoindoline core, which is further substituted with dimethylamine groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with N,N-dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine: Similar in structure but with different substituents.

    2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine: Differing in the position of the amine group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

651733-98-1

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-N,N-dimethyl-1,3-dihydroisoindol-5-amine

InChI

InChI=1S/C18H22N2/c1-13-7-14(2)9-18(8-13)20-11-15-5-6-17(19(3)4)10-16(15)12-20/h5-10H,11-12H2,1-4H3

InChI Key

QHSSCQSGJHBPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)N(C)C)C

Origin of Product

United States

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